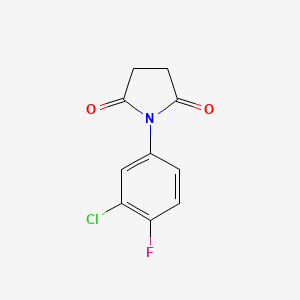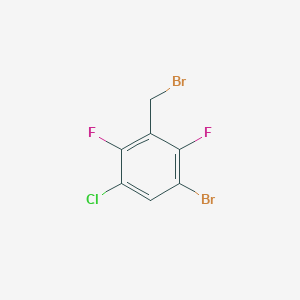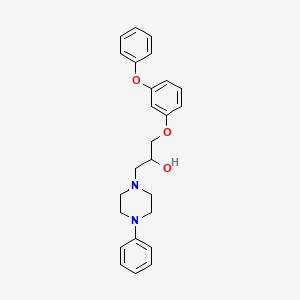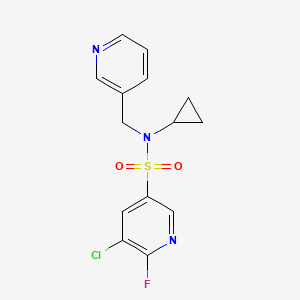
(E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Activity
Compounds structurally related to the queried chemical, particularly those featuring quinazoline and urea functionalities, have been investigated for their antiproliferative and antimicrobial activities. For instance, novel urea and bis-urea derivatives of primaquine, featuring hydroxyphenyl or halogenphenyl substituents, have shown significant antiproliferative effects against cancer cell lines, including breast carcinoma MCF-7 cells, and exhibited high antioxidant and antimicrobial activities (Perković et al., 2016). This suggests that similar compounds might be explored for their potential in cancer drug development and as antimicrobial agents.
Receptor Antagonism
Another area of interest is the development of receptor antagonists. Isoquinoline and quinazoline urea derivatives have been identified as potent antagonists for human adenosine A(3) receptors (van Muijlwijk-Koezen et al., 2000), suggesting their utility in the treatment of conditions related to adenosine receptor dysregulation, such as inflammatory and cardiovascular diseases.
Synthetic Methodology and Chemical Properties
Research has also focused on developing synthetic methodologies for constructing complex quinazoline derivatives. For example, a reaction between 2-diaminomethylidenedimedone and aryl isocyanates leads to the formation of ureas, which upon further reactions yield new tricyclic compounds containing the pyrimidopyrimidine fragment (Dorokhov et al., 2011). This demonstrates the compound's role in facilitating novel synthetic routes for complex heterocyclic structures, which are valuable in drug design and organic chemistry.
Material Science Applications
In material science, quinazoline derivatives have been employed in the synthesis of mono- and dinuclear Ni(II) complexes, which have been characterized for their spectroscopic, electrochemical, thermal, and antimicrobial properties (Chai et al., 2017). These studies provide insights into the potential use of quinazoline-urea derivatives in developing new materials with specific chemical and physical properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-methoxyaniline with 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde followed by the addition of urea. The reaction is carried out under reflux in ethanol with the addition of a catalytic amount of acetic acid. The product is then purified by recrystallization from ethanol.", "Starting Materials": [ "3-methoxyaniline", "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "urea", "ethanol", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 3-methoxyaniline (1.0 equiv) and 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde (1.0 equiv) in ethanol (10 mL) and add a catalytic amount of acetic acid.", "Step 2: Reflux the reaction mixture for 4 hours.", "Step 3: Add urea (1.2 equiv) to the reaction mixture and reflux for an additional 2 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry under vacuum.", "Step 6: Recrystallize the product from ethanol to obtain the final compound." ] } | |
Numéro CAS |
941895-74-5 |
Formule moléculaire |
C24H22N4O3 |
Poids moléculaire |
414.465 |
Nom IUPAC |
1-(3-methoxyphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(16-19)25-23(29)27-22-20-12-5-6-13-21(20)26-24(30)28(22)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H2,25,27,29) |
Clé InChI |
KZYWQBDXIUUSMI-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)
![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)
![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)

![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)



![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)